(R)-Tetrahydrothiophen-3-ol is a chiral, sulfur-containing heterocyclic alcohol that serves as an indispensable stereospecific building block in pharmaceutical manufacturing. Its primary commercial value lies in its role as the critical side-chain precursor for penem and carbapenem antibiotics, most notably sulopenem [1]. Modern industrial batches are produced via highly enantioselective biocatalytic reduction of tetrahydrothiophen-3-one, ensuring an enantiomeric excess (ee) exceeding 99.3% [2]. This high-purity profile makes it a superior procurement choice compared to racemic mixtures or legacy chiral-pool derivatives, offering streamlined processability, reduced environmental impact, and strict adherence to the stereochemical requirements of advanced active pharmaceutical ingredients (APIs) [2].
Substituting (R)-tetrahydrothiophen-3-ol with racemic tetrahydrothiophen-3-ol or its (S)-enantiomer introduces severe downstream inefficiencies in API synthesis. Because the 3-position stereocenter is strictly conserved in the final sulopenem molecule, utilizing a racemate necessitates expensive and low-yielding chiral resolution steps, effectively halving the theoretical yield and drastically increasing process mass intensity [1]. Furthermore, attempting chemical reduction of the tetrahydrothiophen-3-one precursor in-house typically yields poor enantiomeric excess (~63% ee) due to the nearly spatially symmetrical nature of the ketone, requiring specialized engineered ketoreductases to achieve viable purity [2]. Finally, substituting the sulfur atom with oxygen (e.g., (R)-tetrahydrofuran-3-ol) alters the lipophilicity and electronic properties of the heterocycle, rendering the resulting API inactive against target bacterial strains [1].
The commercial viability of (R)-tetrahydrothiophen-3-ol is heavily dependent on its enantiomeric purity. Modern biocatalytically derived (R)-tetrahydrothiophen-3-ol achieves an enantiomeric excess (ee) of >99.3% in a single step. In contrast, traditional chemical reduction of the nearly symmetrical tetrahydrothiophen-3-one precursor yields a maximum of ~63% ee due to poor pro-R/pro-S discrimination [1]. Procurement of the high-ee (R)-enantiomer eliminates the need for complex downstream crystallization or enzymatic resolution.
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >99.3% ee (via engineered KRED biocatalysis) |
| Comparator Or Baseline | ~63% ee (via standard chemical reduction of ketone) |
| Quantified Difference | 36.3% absolute increase in enantiomeric excess |
| Conditions | Reduction of tetrahydrothiophen-3-one to the corresponding alcohol |
Procuring the >99.3% ee compound directly eliminates costly downstream chiral resolution steps, significantly improving overall API yield.
Historically, the (R)-enantiomer was synthesized via a complex chiral-pool strategy starting from L-aspartic acid, which involved five distinct chemical steps and generated significant environmental waste [1]. By sourcing (R)-tetrahydrothiophen-3-ol produced via direct asymmetric biocatalytic reduction, manufacturers bypass this 5-step route, reducing the process to a single highly efficient step with up to 99% conversion [1]. This shift dramatically lowers the Process Mass Intensity (PMI) and eliminates hazardous reagents associated with the legacy route.
| Evidence Dimension | Synthetic Route Complexity |
| Target Compound Data | 1-step biocatalytic reduction (99% conversion) |
| Comparator Or Baseline | 5-step chiral-pool synthesis from L-aspartic acid |
| Quantified Difference | Reduction of 4 synthetic steps |
| Conditions | Industrial-scale synthesis of the (R)-tetrahydrothiophen-3-ol building block |
Shorter synthetic routes lower supply chain risk, reduce hazardous waste disposal costs, and align with green chemistry manufacturing mandates.
In the synthesis of sulopenem and related penem antibiotics, the stereocenter of the tetrahydrothiophene ring dictates the spatial orientation of the side chain within the bacterial target binding site. Utilizing the strictly controlled (R)-tetrahydrothiophen-3-ol ensures the production of the active sulopenem diastereomer. Conversely, contamination with or substitution by the (S)-enantiomer results in an off-target or inactive API diastereomer [1]. The stringent >99% ee requirement for the (R)-isomer is therefore a critical quality attribute for regulatory compliance.
| Evidence Dimension | Final API Biological Activity |
| Target Compound Data | (R)-Tetrahydrothiophen-3-ol (Yields active sulopenem) |
| Comparator Or Baseline | (S)-Tetrahydrothiophen-3-ol (Yields inactive/off-target diastereomer) |
| Quantified Difference | Binary difference in target binding and antibacterial efficacy |
| Conditions | Carbapenem/penem side-chain integration and subsequent biological assay |
Strict stereochemical fidelity is non-negotiable for regulatory approval and clinical efficacy of the final antibacterial drug.
The primary industrial application for (R)-tetrahydrothiophen-3-ol is as the direct side-chain precursor for sulopenem. Its >99.3% enantiomeric excess ensures that the final API meets stringent regulatory requirements for stereochemical purity without the need for late-stage chiral resolution [1].
The chiral tetrahydrothiophene core is a structural analog to the naturally occurring salacinol and kotalanol. (R)-tetrahydrothiophen-3-ol serves as a foundational building block for synthesizing cyclic sulfonium salts aimed at managing blood glucose levels in diabetic models [2].
The stereospecific sulfur heterocycle can be utilized to develop novel chiral organocatalysts and phase-transfer catalysts. The rigid, enantiopure ring system provides excellent spatial shielding, enabling high stereocontrol in asymmetric transformations such as epoxidations and Michael additions [2].